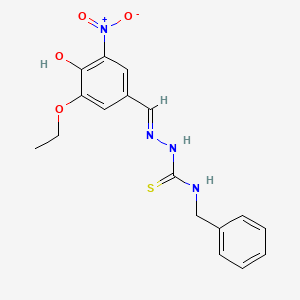
MFCD09057503
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD09057503 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
The synthesis of MFCD09057503 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically include:
Initial Reaction: The starting materials undergo a reaction under controlled temperature and pressure conditions.
Intermediate Formation: The initial reaction leads to the formation of intermediates, which are then purified.
Final Synthesis: The purified intermediates are subjected to further reactions, often involving catalysts, to produce this compound.
Industrial production methods may vary but generally follow similar principles, with an emphasis on scalability and cost-effectiveness.
Chemical Reactions Analysis
MFCD09057503 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different products.
Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens.
Common reagents and conditions used in these reactions include specific temperatures, pressures, and catalysts to ensure optimal yields. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MFCD09057503 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of various industrial chemicals and materials, owing to its stability and reactivity.
Mechanism of Action
The mechanism by which MFCD09057503 exerts its effects involves several molecular targets and pathways. It interacts with specific enzymes and proteins, leading to changes in their activity. These interactions can result in various biological effects, depending on the context in which the compound is used.
Properties
IUPAC Name |
2-[(2E)-2-[(4-hydroxy-3-nitrophenyl)methylidene]hydrazinyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5/c18-13-6-5-9(7-12(13)17(21)22)8-15-16-11-4-2-1-3-10(11)14(19)20/h1-8,16,18H,(H,19,20)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOFKJFIXLBMLT-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NN=CC2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)N/N=C/C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-[(5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetic acid](/img/structure/B7851089.png)


![2-[(2E)-2-[(2-phenylmethoxyphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B7851114.png)

![1-benzyl-3-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B7851116.png)
![2-[(2E)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B7851120.png)
![1-benzyl-3-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]thiourea](/img/structure/B7851122.png)
![2-[(2E)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B7851145.png)
![1-benzyl-3-[(E)-pyridin-3-ylmethylideneamino]thiourea](/img/structure/B7851149.png)
![1-benzyl-3-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]thiourea](/img/structure/B7851156.png)
![1-benzyl-3-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B7851177.png)
![4-Methyl-1-[4-(methylsulfanyl)benzylidene]thiosemicarbazide](/img/structure/B7851190.png)

